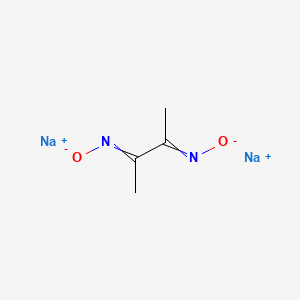
4-ヒドロキシフェニル安息香酸
概要
説明
4-Hydroxyphenyl benzoate is an organic compound that belongs to the class of esters. It is formed by the esterification of 4-hydroxybenzoic acid and phenol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry. It is a white to light brown crystalline powder with a melting point of 162°C to 166°C .
科学的研究の応用
4-Hydroxyphenyl benzoate has numerous applications in scientific research:
作用機序
Target of Action
It’s worth noting that similar compounds have been studied for their potential to inhibit multiple targets of sars cov-2 .
Mode of Action
It’s known that similar compounds can interact with their targets, leading to various changes . For instance, some compounds can inhibit the growth of drug-resistant bacterial infections .
Biochemical Pathways
4-Hydroxyphenyl benzoate is likely involved in the shikimate and phenylpropanoid pathways, which are crucial for the biosynthesis of individual phenolic compounds . These pathways are interconnected with the metabolic pathways of primary metabolites, leading to diverse metabolic reactions .
Pharmacokinetics
It’s known that the compound is soluble in methanol or ethanol, but almost insoluble in water .
Result of Action
Similar compounds have shown potential in inhibiting the growth of drug-resistant bacterial infections .
Action Environment
The action, efficacy, and stability of 4-Hydroxyphenyl benzoate can be influenced by various environmental factors. For instance, its solubility can be affected by the solvent used . Moreover, its stability might be influenced by storage conditions .
準備方法
Synthetic Routes and Reaction Conditions
4-Hydroxyphenyl benzoate can be synthesized through several methods. One common method involves the esterification of hydroquinone and p-hydroxybenzoic acid in the presence of an esterification catalyst . Another method involves cleaving 1,4-bis(benzoyl)hydroquinone derivatives with alkali metal alkanolates .
Industrial Production Methods
The industrial production of 4-hydroxyphenyl benzoate typically involves the reaction of p-hydroxybenzoic acid with phenol in the presence of an acid catalyst. This process is carried out under controlled conditions to ensure high yield and purity of the product .
化学反応の分析
Types of Reactions
4-Hydroxyphenyl benzoate undergoes various chemical reactions, including:
Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.
Hydrolysis: Reaction with water or hydroxide ions to break down into 4-hydroxybenzoic acid and phenol.
Oxidation: Reaction with oxidizing agents to form quinones and other oxidation products.
Common Reagents and Conditions
Esterification: Alcohols and acid catalysts such as sulfuric acid or hydrochloric acid.
Hydrolysis: Water or hydroxide ions under acidic or basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
Esterification: Formation of various esters depending on the alcohol used.
Hydrolysis: Formation of 4-hydroxybenzoic acid and phenol.
Oxidation: Formation of quinones and other oxidation products.
類似化合物との比較
4-Hydroxyphenyl benzoate can be compared with other similar compounds, such as:
4-Hydroxybenzoic acid: Shares similar antioxidant and antimicrobial properties.
Phenyl benzoate: Similar ester structure but lacks the hydroxyl group, leading to different chemical properties.
4-Hydroxyphenyl acetate: Similar structure but with an acetate group instead of a benzoate group, affecting its reactivity and applications.
These comparisons highlight the unique properties of 4-hydroxyphenyl benzoate, such as its specific reactivity and applications in various fields.
特性
IUPAC Name |
(4-hydroxyphenyl) benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3/c14-11-6-8-12(9-7-11)16-13(15)10-4-2-1-3-5-10/h1-9,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFAXJRJMFOACBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9051905 | |
| Record name | 4-Hydroxyphenyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9051905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2444-19-1 | |
| Record name | 1,4-Benzenediol, 1-benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2444-19-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroquinone monobenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002444191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2444-19-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48470 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Hydroxyphenyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9051905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-hydroxyphenyl benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.709 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYDROQUINONE MONOBENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZCY7O225CP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential applications of 4-Hydroxyphenyl benzoate in polymer chemistry?
A1: 4-Hydroxyphenyl benzoate serves as a valuable monomer in the synthesis of poly(hydroquinone). [] This polymerization process, typically catalyzed by soybean peroxidase and hydrogen peroxide, yields a polymer with both phenylene and oxyphenylene units. [] Subsequent alkaline hydrolysis effectively removes the benzoate moiety, resulting in the desired poly(hydroquinone). []
Q2: How does the structure of aromatic esters influence their reactivity in carbon-oxygen bond cleavage reactions?
A2: Research suggests that the presence of electron-donating groups in aromatic esters enhances the rate of carbon-oxygen bond cleavage under electron-transfer conditions. [] This effect was observed in reactions using potassium metal/18-crown-6/THF as the electron-transfer reagent. [] Conversely, while a methoxyl group had a negligible effect on the cleavage rate of aromatic ethers, a hydroxyl group significantly reduced the reaction rate. []
Q3: Can 4-Hydroxyphenyl benzoate be used for enzyme immobilization, and if so, how is this achieved?
A3: Yes, 4-Hydroxyphenyl benzoate can be utilized in the development of reactive carriers for enzyme immobilization. [] One method involves reacting crosslinked poly(4-styrenesulfonic acid chloride) with 3-Amino-4-hydroxyphenyl benzoate. [] After saponification and oxidation, a quinone-containing carrier is produced. [] This carrier can then be used to immobilize enzymes like α-chymotrypsin. [] Incorporating spacers like ethylenediamine or hexamethylenediamine between the carrier and the quinone component can further enhance enzyme binding and activity. []
Q4: Are there any known non-linear optical applications for 4-Hydroxyphenyl benzoate derivatives?
A4: While not directly addressed in the provided research, certain morpholine salts of substituted aliphatic hydroxy acids or aromatic carboxylic acids, including 4-hydroxybenzoic acid, have demonstrated potential for non-linear optical applications. [] These salts, characterized by their non-centrosymmetric crystalline structure, can be incorporated into non-linear optical devices. []
Q5: What is the role of 3-Amino-4-hydroxyphenyl benzoate in the synthesis of redox resins?
A5: 3-Amino-4-hydroxyphenyl benzoate serves as a key reactant in the synthesis of redox resins with controlled swelling properties. [] Reacting this compound with crosslinked poly(4-styrenesulfonic acid chloride), using varying molar ratios, followed by saponification, yields the desired redox resins. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-chloro-6-(o-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylic acid](/img/structure/B1581821.png)





![17-(diethylamino)-11-oxo-14-oxa-3,10-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2,4,6,8,12,15(20),16,18-nonaene-12-carbonitrile](/img/structure/B1581834.png)







